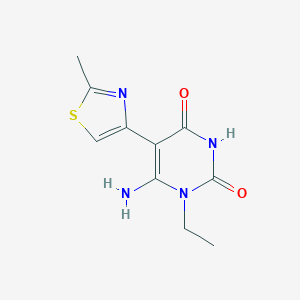

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

The compound 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the tetrahydropyrimidine-dione family, characterized by a six-membered heterocyclic core with two carbonyl groups at positions 2 and 2. Key structural features include:

- 1-Ethyl substitution: Enhances lipophilicity and modulates pharmacokinetic properties.

- 5-(2-Methyl-1,3-thiazol-4-yl) substituent: The thiazole ring contributes to π-stacking interactions and may enhance binding to biological targets.

Properties

IUPAC Name |

6-amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-3-14-8(11)7(9(15)13-10(14)16)6-4-17-5(2)12-6/h4H,3,11H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMDTVYHJLCXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Basic Information

- IUPAC Name : 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Molecular Formula : C10H12N4O2S

- Molecular Weight : 252.29 g/mol

- CAS Number : 871217-43-5

Structure

The compound features a tetrahydropyrimidine core with an amino group and a thiazole substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. A study focused on synthesizing new compounds based on pyrimidine frameworks has shown promising antibacterial and antifungal activities. The structural variations in the thiazole and pyrimidine moieties influence the degree of microbial inhibition observed .

Antitumor Properties

Compounds with similar structures have been investigated for their antitumor activities. Thienopyrimidines, which share structural similarities with 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the target compound may also possess potential antitumor activity .

Protein Kinase Inhibition

Recent studies have highlighted the relevance of pyrimidine derivatives in inhibiting protein kinases. The planarity of these heterocyclic systems is essential for their inhibitory potency. The synthesis of related compounds has been conducted to assess their efficacy as protein kinase inhibitors .

Synthesis of New Derivatives

The synthesis of novel derivatives from 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an ongoing area of research. These derivatives are being explored for enhanced biological activity and specificity against various targets .

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from pyrimidine frameworks were tested against common bacterial strains using agar diffusion methods. The results indicated that specific modifications in the thiazole substituent significantly improved antimicrobial efficacy compared to standard drugs like ceftriaxone .

Case Study 2: Cytotoxicity Assessment

In a study assessing cytotoxicity against leukemia cell lines, certain thienopyrimidine derivatives exhibited potent activity. This raises the possibility that similar modifications in the structure of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could yield effective antitumor agents .

Mechanism of Action

The mechanism by which 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Key Properties

Key Observations :

- Lipophilicity : The target compound’s ethyl and methylthiazole groups enhance membrane permeability compared to hydroxylated analogs (e.g., ).

- Solubility : Hydroxyl or polar substituents (e.g., 4-hydroxyphenyl in ) improve aqueous solubility .

- Thermal Stability : Methyl and ethyl substituents () correlate with higher melting points (188–189°C) compared to bulkier groups .

Key Observations :

- Antimicrobial Activity : Thiazole-containing analogs () exhibit antimicrobial properties, likely due to interactions with bacterial enzymes or membranes .

- Anticancer Potential: Hydroxyphenyl-thiazole derivatives () are hypothesized to target kinases or DNA repair pathways .

- Antiviral Applications: Bulky aromatic groups (e.g., phenoxyethoxy in ) enhance binding to viral proteases .

Structural and Crystallographic Insights

- Hydrogen Bonding: The crystal structure of 6-(3,5-dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione () reveals N–H⋯O hydrogen bonds forming dimeric structures, which stabilize the solid state .

- Planarity : The tetrahydropyrimidine-dione core is nearly planar in analogs (e.g., ), facilitating π-π interactions with biological targets .

Biological Activity

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 871217-43-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is C10H12N4O2S. It features a tetrahydropyrimidine core substituted with an amino group and a thiazole moiety, which is crucial for its biological activity.

Inhibition of Enzymatic Activity

The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. A study on related thiazolones demonstrated their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. The most potent inhibitors showed Ki values in the nanomolar range (e.g., Ki=3 nM) .

Cytotoxicity and Anticancer Potential

While specific cytotoxicity data for this compound is scarce, research on similar pyrimidine derivatives indicates promising anticancer properties. For instance:

| Compound Class | Target Cells | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine derivatives | MCF-7 breast cancer cells | 10.5 | |

| Thiochroman derivatives | Various cancer cell lines | <10 |

These findings suggest that modifications to the pyrimidine structure can lead to enhanced anticancer activity.

The mechanisms through which 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its biological effects may involve:

- Interaction with Enzymes : The compound likely interacts with enzymes like 11β-HSD1 to modulate steroid metabolism.

- Antioxidant Activity : Similar compounds have shown antioxidant properties that could contribute to their protective effects against oxidative stress in cells.

- Inhibition of Cell Proliferation : Structural analogs have been reported to inhibit cell division in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain structural modifications led to increased potency against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Testing

In vitro studies on pyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The structure of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine was hypothesized to enhance this activity due to its unique substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.